molecular formula C12H17N5 B13792406 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine CAS No. 67026-87-3

1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine

Cat. No.: B13792406
CAS No.: 67026-87-3
M. Wt: 231.30 g/mol
InChI Key: DNGVGYXCGZEIMB-UHFFFAOYSA-N
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Description

1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine is a complex organic compound that features a guanidine core substituted with a tert-butyl group, a cyano group, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine typically involves the reaction of a guanidine derivative with tert-butyl isocyanide and a pyridin-2-ylmethyl halide. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-2-cyano-3-(2-pyridylmethyl)guanidine
  • tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a guanidine core with a tert-butyl group, a cyano group, and a pyridin-2-ylmethyl group makes it a versatile compound for various applications.

Properties

CAS No.

67026-87-3

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine

InChI

InChI=1S/C12H17N5/c1-12(2,3)17-11(16-9-13)15-8-10-6-4-5-7-14-10/h4-7H,8H2,1-3H3,(H2,15,16,17)

InChI Key

DNGVGYXCGZEIMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=NCC1=CC=CC=N1)NC#N

Origin of Product

United States

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